N-(2,4-Dinitrophenyl)-4-pyridinamine
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Overview
Description
N-(2,4-Dinitrophenyl)-4-pyridinamine is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a pyridine ring substituted with a 2,4-dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl)-4-pyridinamine typically involves the reaction of 2,4-dinitrochlorobenzene with 4-aminopyridine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the amino group of 4-aminopyridine . The reaction is usually conducted in an organic solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation helps in achieving high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dinitrophenyl)-4-pyridinamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The major products are the corresponding diamines.
Scientific Research Applications
N-(2,4-Dinitrophenyl)-4-pyridinamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,4-Dinitrophenyl)-4-pyridinamine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The compound can also act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl moiety but lacks the pyridine ring.
4-Nitroaniline: Contains a single nitro group and an amino group on the benzene ring.
Uniqueness
N-(2,4-Dinitrophenyl)-4-pyridinamine is unique due to the presence of both the dinitrophenyl and pyridine moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in simpler analogs .
Properties
Molecular Formula |
C11H8N4O4 |
---|---|
Molecular Weight |
260.21 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)pyridin-4-amine |
InChI |
InChI=1S/C11H8N4O4/c16-14(17)9-1-2-10(11(7-9)15(18)19)13-8-3-5-12-6-4-8/h1-7H,(H,12,13) |
InChI Key |
OLNFKOBXDCHWIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC2=CC=NC=C2 |
Origin of Product |
United States |
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